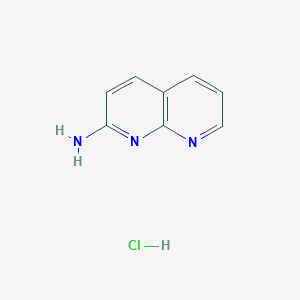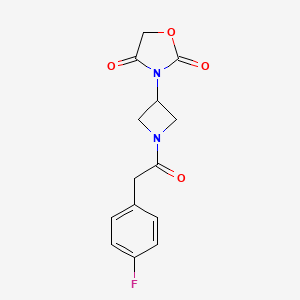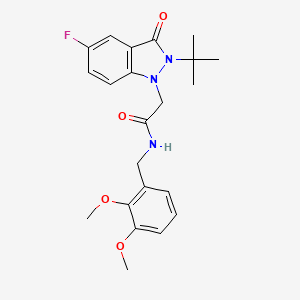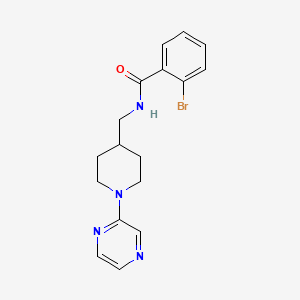![molecular formula C23H21NO4 B2434413 3-[(3-Methylphenyl)formamido]-3-(3-phenoxyphenyl)propanoic acid CAS No. 2155855-23-3](/img/structure/B2434413.png)
3-[(3-Methylphenyl)formamido]-3-(3-phenoxyphenyl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(3-Methylphenyl)formamido]-3-(3-phenoxyphenyl)propanoic acid is a chemical compound with the CAS Number: 2155855-23-3 . It has a molecular weight of 375.42 . The compound is stored at room temperature and is available in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is 3-(3-methylbenzamido)-3-(3-phenoxyphenyl)propanoic acid . The InChI code is 1S/C23H21NO4/c1-16-7-5-9-18(13-16)23(27)24-21(15-22(25)26)17-8-6-12-20(14-17)28-19-10-3-2-4-11-19/h2-14,21H,15H2,1H3,(H,24,27)(H,25,26) .Physical And Chemical Properties Analysis
The compound is a powder at room temperature . The compound has a molecular weight of 375.42 .Aplicaciones Científicas De Investigación
Applications in Material Science and Polymer Chemistry
- Enhancement of Reactivity in Material Synthesis : Phloretic acid (PA), a phenolic compound structurally similar to 3-[(3-Methylphenyl)formamido]-3-(3-phenoxyphenyl)propanoic acid, was investigated for its potential in enhancing the reactivity of hydroxyl-bearing molecules towards benzoxazine ring formation, a critical component in materials science. The study highlighted PA's role in providing phenolic functionalities and its application in synthesizing benzoxazine end-capped molecules, offering a sustainable alternative to conventional methods. This innovation paves the way for a multitude of applications in material science, given the extensive use of hydroxyl-bearing compounds (Acerina Trejo-Machin et al., 2017).
Biochemical Applications
Anti-inflammatory Activities : A study identified new phenolic compounds with structural similarities to 3-[(3-Methylphenyl)formamido]-3-(3-phenoxyphenyl)propanoic acid, demonstrating modest anti-inflammatory activities. These compounds were isolated from the tender leaves of Eucommia ulmoides Oliv. and tested for their inhibitory effect on LPS-induced NO production in macrophage RAW264.7 cells. This research not only enriches the chemical information regarding the leaves of Eucommia ulmoides Oliv. but also offers a reference for further exploration of the compound's anti-inflammatory effects (Xiaolei Ren et al., 2021).
Antimicrobial Activity : A study on N-Substituted-β-amino Acid Derivatives, containing moieties related to 3-[(3-Methylphenyl)formamido]-3-(3-phenoxyphenyl)propanoic acid, revealed significant antimicrobial activity. The derivatives showed promising results against various microbial strains, including Staphylococcus aureus and Mycobacterium luteum, indicating the potential of these compounds in antimicrobial applications (Kristina Mickevičienė et al., 2015).
Chemical Synthesis and Analysis
- Enantioseparation in Chemical Analysis : The enantioseparation of 2-(methylphenyl)propanoic acids, closely related to the compound , was successfully achieved using countercurrent chromatography. The study underscores the importance of the position of methyl groups on the benzene ring in enantiorecognition, highlighting the intricate chemical behaviors and the potential for precise separation and analysis in complex chemical mixtures (Yang Jin et al., 2020).
Safety and Hazards
Propiedades
IUPAC Name |
3-[(3-methylbenzoyl)amino]-3-(3-phenoxyphenyl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21NO4/c1-16-7-5-9-18(13-16)23(27)24-21(15-22(25)26)17-8-6-12-20(14-17)28-19-10-3-2-4-11-19/h2-14,21H,15H2,1H3,(H,24,27)(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUGLSFMTPSZEFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC(CC(=O)O)C2=CC(=CC=C2)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 3-[cyclopropyl-(3-methoxy-3-oxopropyl)amino]propanoate](/img/structure/B2434331.png)
![N-(3,4-dimethoxyphenethyl)-2-(7-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-6,8-dioxo-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl)acetamide](/img/no-structure.png)


![Methyl (2S)-3,3-dimethyl-2-[(1-prop-2-ynylpiperidine-4-carbonyl)amino]butanoate](/img/structure/B2434337.png)
![7-Chloro-4-{[3-(trifluoromethyl)benzyl]sulfanyl}-2,3-dihydro-1,5-benzothiazepine](/img/structure/B2434338.png)

![1-[4-(6-Chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenoxypropan-1-one](/img/structure/B2434340.png)

![4-fluoro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2434346.png)


![3-[3-(4-methylpiperidin-1-yl)propyl]-2-thioxo-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B2434352.png)
